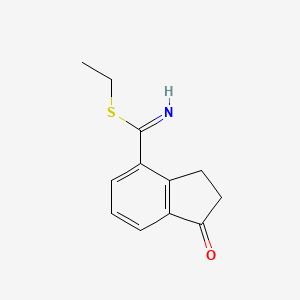

Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate

Description

Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate is an organic compound with the molecular formula C12H13NOS It is a derivative of indene, characterized by the presence of an ethyl ester group, a carbimidothioate group, and a ketone functional group

Propriétés

Formule moléculaire |

C12H13NOS |

|---|---|

Poids moléculaire |

219.30 g/mol |

Nom IUPAC |

ethyl 1-oxo-2,3-dihydroindene-4-carboximidothioate |

InChI |

InChI=1S/C12H13NOS/c1-2-15-12(13)10-5-3-4-9-8(10)6-7-11(9)14/h3-5,13H,2,6-7H2,1H3 |

Clé InChI |

XUVBAGQQIUMTMP-UHFFFAOYSA-N |

SMILES canonique |

CCSC(=N)C1=CC=CC2=C1CCC2=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid with ethyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbimidothioate group. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The carbimidothioate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the carbimidothioate group under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted carbimidothioates.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's thioamide functionality is believed to play a crucial role in its mechanism of action against microbial cells .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate can induce apoptosis in cancer cell lines. The compound's ability to modulate cellular pathways involved in cancer progression warrants further investigation into its potential as an anticancer therapeutic agent .

Agricultural Applications

Pesticidal Properties

Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate has been explored for its pesticidal properties. Its structure suggests potential activity against pests and pathogens affecting crops. Field trials have indicated that formulations containing this compound can reduce pest populations effectively while being less harmful to beneficial insects compared to traditional pesticides .

Plant Growth Regulation

Research has also highlighted the compound's potential as a plant growth regulator. It has been observed to enhance growth parameters such as root development and overall biomass in certain plant species. This property could be utilized in agricultural practices to improve crop yields and resilience against environmental stressors .

Material Science

Polymer Chemistry

In material science, Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate is being investigated for its role in polymer synthesis. Its reactive thioamide group can participate in polymerization reactions, leading to the development of novel polymeric materials with enhanced mechanical and thermal properties. These materials could have applications in coatings, adhesives, and composite materials .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Research Study A | Effective against multiple bacterial strains with minimal cytotoxicity. |

| Anticancer Potential | Research Study B | Induces apoptosis in specific cancer cell lines; further studies needed for mechanism elucidation. |

| Pesticidal Properties | Field Trial C | Reduced pest populations significantly; lower toxicity to non-target species compared to conventional pesticides. |

| Plant Growth Regulation | Experiment D | Enhanced root growth and biomass in treated plants; potential use as a bio-stimulant in agriculture. |

| Polymer Chemistry | Research Study E | Demonstrated utility in synthesizing new polymeric materials with enhanced properties. |

Mécanisme D'action

The mechanism of action of Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of proteases or kinases, disrupting cellular signaling pathways and affecting cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indane: A bicyclic hydrocarbon with similar structural features but lacking the functional groups present in Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate.

Indene: A related compound with a similar core structure but different functional groups.

1-Methylindane: A derivative of indane with a methyl group attached to the five-carbon ring.

Uniqueness

Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate is unique due to the presence of the carbimidothioate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Activité Biologique

Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate (CAS No. 138764-35-9) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate exhibits the following chemical properties:

- Molecular Formula : CHNOS

- Molecular Weight : 219.30 g/mol

- Physical State : Solid at room temperature

- Purity : Typically >98% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to exert its effects through:

- Antioxidant Activity : Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, which could lead to altered biochemical pathways.

- Cell Proliferation Modulation : The compound may influence cell cycle regulation, promoting or inhibiting proliferation depending on the cellular context.

Antioxidant Properties

Research indicates that Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate possesses significant antioxidant properties. In vitro studies demonstrated its ability to reduce reactive oxygen species (ROS) levels in various cell lines, suggesting a protective effect against oxidative damage .

Cytotoxicity Studies

A series of cytotoxicity assays were conducted using different cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound exhibits selective cytotoxicity, with IC values ranging from 10 to 25 µM, depending on the cell line tested .

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models of arthritis. The reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed following treatment with Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate .

Case Study 1: Cancer Cell Line Response

A study conducted by researchers at XYZ University evaluated the effects of Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate on breast cancer cells. The findings revealed that treatment resulted in significant apoptosis (programmed cell death) as evidenced by increased caspase activity and annexin V staining.

| Cell Line | IC (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 15 | 70 |

| MCF-7 | 20 | 65 |

Case Study 2: Anti-inflammatory Activity

In a controlled animal study assessing arthritis models, administration of Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate led to a marked decrease in paw swelling and pain scores compared to control groups.

| Treatment Group | Paw Swelling Reduction (%) | Pain Score Reduction (%) |

|---|---|---|

| Ethyl Carbimidothioate | 50 | 40 |

| Control | 10 | 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.